2-Methoxymethylphenylhydrazine
Description
2-Methoxymethylphenylhydrazine is a phenylhydrazine derivative characterized by a methoxymethyl (-CH₂-O-CH₃) substituent attached to the phenyl ring. Phenylhydrazines are typically synthesized via reactions between hydrazine derivatives and substituted aromatic compounds. For example, phenylhydrazines can be prepared using bis(2,2,2-trichloroethyl) azodicarboxylates and electron-rich arenes , or via condensation of hydrazine hydrate with esters or aldehydes . The methoxymethyl group likely enhances solubility and influences reactivity due to its electron-donating nature, similar to other alkoxy-substituted phenylhydrazines.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
[2-(methoxymethyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H12N2O/c1-11-6-7-4-2-3-5-8(7)10-9/h2-5,10H,6,9H2,1H3 |
InChI Key |
CVNDJYZTTMPSSQ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=CC=C1NN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key structural analogs include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| 4-Methoxyphenylhydrazine Hydrochloride | C₇H₁₁ClN₂O | ~188.63 | 19501-58-7 | Para-methoxy, hydrochloride salt |
| (2-Methoxy-5-methylphenyl)hydrazine hydrochloride | C₈H₁₃ClN₂O | 188.66 | 65208-14-2 | Ortho-methoxy, 5-methyl, hydrochloride |
| 2-Methoxy-6-(methylsulphonyl)phenylhydrazine | C₈H₁₁N₂O₃S₂ | Not reported | 942474-91-1 | Ortho-methoxy, 6-methylsulphonyl |
| 1-Methyl-2-phenylhydrazine hydrochloride | C₇H₁₁ClN₂ | 162.63 | 635-26-7 | N-methyl, ortho-phenyl |
Structural Insights :
- Substituent Position : The methoxy group in 2-Methoxymethylphenylhydrazine is ortho to the hydrazine moiety, which may sterically hinder reactions compared to para-substituted analogs like 4-Methoxyphenylhydrazine Hydrochloride .
- Electron Effects : Methoxy and methylsulphonyl groups differ in electronic properties. Methoxy is electron-donating, while methylsulphonyl (in 2-Methoxy-6-(methylsulphonyl)phenylhydrazine) is electron-withdrawing, altering reactivity in nucleophilic additions .
- Salt Forms : Hydrochloride salts (e.g., 4-Methoxyphenylhydrazine Hydrochloride) improve stability and crystallinity compared to free bases .
Physicochemical Properties
- Solubility: Methoxy and methyl groups enhance solubility in polar solvents. For example, 2-Phenylacetohydrazide (C₈H₁₀N₂O) is soluble in methanol and ethanol, as shown in hydrazide-aldehyde condensations .
- Thermal Stability: Hydrochloride salts (e.g., 4-Methoxyphenylhydrazine Hydrochloride) exhibit higher melting points (~306°C in similar pyridazinone derivatives) due to ionic interactions .
- Spectroscopic Data : IR and NMR spectra of phenylhydrazines typically show characteristic peaks for N-H (3387 cm⁻¹), C=O (1674–1713 cm⁻¹), and aromatic C-H stretches (1350–1589 cm⁻¹) .
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